molecular formula C18H15NO2 B15030184 2-[(E)-2-(3-methoxyphenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(3-methoxyphenyl)ethenyl]quinolin-8-ol

Katalognummer: B15030184
Molekulargewicht: 277.3 g/mol
InChI-Schlüssel: SADQNNIVDUABSE-CSKARUKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-2-(3-methoxyphenyl)ethenyl]quinolin-8-ol is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a 3-methoxyphenyl group and an ethenyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3-methoxyphenyl)ethenyl]quinolin-8-ol typically involves the condensation of 8-hydroxyquinoline with an appropriate aromatic aldehyde, such as 3-methoxybenzaldehyde, under basic conditions. The reaction proceeds via a Perkin-type condensation, resulting in the formation of the desired styrylquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(E)-2-(3-methoxyphenyl)ethenyl]quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-[(E)-2-(3-methoxyphenyl)ethenyl]quinolin-8-ol involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(E)-2-(3-methoxyphenyl)ethenyl]quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit specific biological activities and makes it a valuable compound for further research and development in various scientific fields .

Eigenschaften

Molekularformel

C18H15NO2

Molekulargewicht

277.3 g/mol

IUPAC-Name

2-[(E)-2-(3-methoxyphenyl)ethenyl]quinolin-8-ol

InChI

InChI=1S/C18H15NO2/c1-21-16-6-2-4-13(12-16)8-10-15-11-9-14-5-3-7-17(20)18(14)19-15/h2-12,20H,1H3/b10-8+

InChI-Schlüssel

SADQNNIVDUABSE-CSKARUKUSA-N

Isomerische SMILES

COC1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2

Kanonische SMILES

COC1=CC=CC(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2

Löslichkeit

0.7 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.